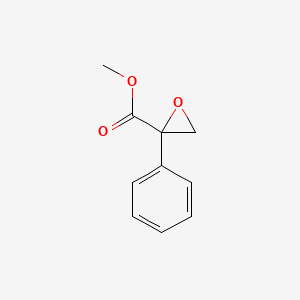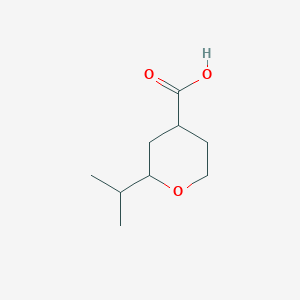
2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid
Vue d'ensemble
Description
2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid is a unique chemical compound with the empirical formula C9H16O3 . It has a molecular weight of 172.22 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid contains a total of 28 bonds. These include 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid include a molecular weight of 172.22 and an empirical formula of C9H16O3 . The compound should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
Crystal Engineering and Supramolecular Synthons
The recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids suggests a methodical approach to crystal engineering strategies. These structures highlight the role of (carboxyl)O-H...N(pyridine) and (pyridine)C-H...O(carbonyl) hydrogen bonds in controlling self-assembly within crystal structures, offering insights into molecular features correlated with supramolecular assembly in pyridine and pyrazine carboxylic acids (Peddy Vishweshwar et al., 2002).
Coordination Polymers
Research on lanthanide coordination polymers with rutile and unprecedented rutile-related topologies showcases the synthesis and characterization of complexes with pyridine-2,5-dicarboxylic acid and benzenecarboxylic acid. These compounds provide a framework for understanding the structural diversity of coordination polymers and their potential applications in materials science (C. Qin et al., 2005).
Chemical Reactivity
Studies on regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds promoted by acid or base catalysts highlight novel methodologies for selective heterocyclic ring synthesis. This research offers a catalytic version of regioselective synthesis, providing valuable insights for organic synthesis strategies (M. Uchiyama et al., 2006).
Solid Form Selection
An investigation into the solid form selection of a zwitterionic 5-HT4 receptor agonist demonstrates the identification and characterization of stable polymorphs and hydrates. This study provides critical information on the stability and manufacturability of pharmaceutical compounds, contributing to the field of pharmaceutical sciences (T. Kojima et al., 2008).
Antiallergic Agents
The synthesis and evaluation of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, focusing on their structure-activity relationship, offer insights into the development of novel antiallergic medications. Such research contributes to the understanding of how chemical modifications affect biological activity, aiding in the discovery of more effective antiallergic drugs (A. Nohara et al., 1985).
Safety And Hazards
Propriétés
IUPAC Name |
2-propan-2-yloxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(2)8-5-7(9(10)11)3-4-12-8/h6-8H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANZNLSVCHRGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505323 | |
| Record name | 2-(Propan-2-yl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid | |
CAS RN |
77554-89-3 | |
| Record name | 2-(Propan-2-yl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





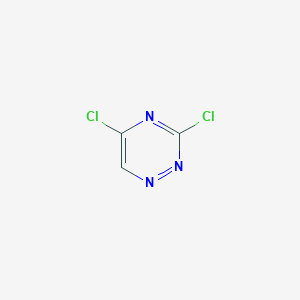
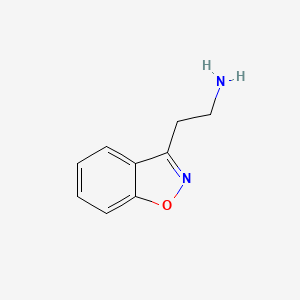
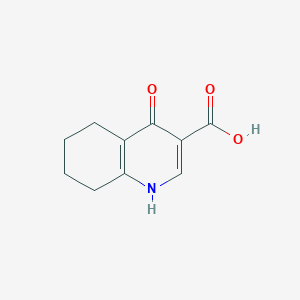
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)




![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
